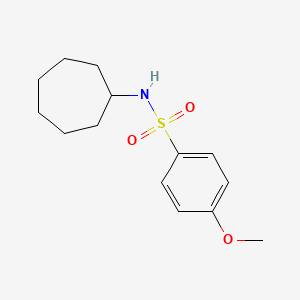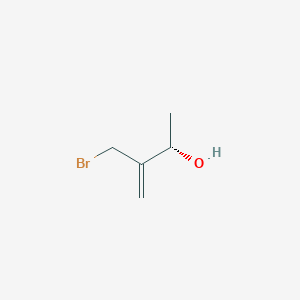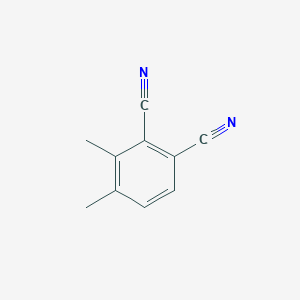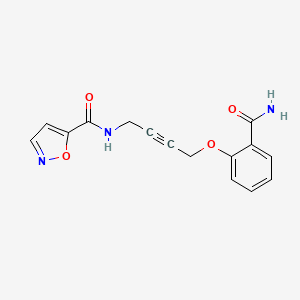![molecular formula C10H7FN2O3 B2604650 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105685-98-1](/img/structure/B2604650.png)
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the CAS Number: 105685-98-1 . It has a molecular weight of 222.18 and its IUPAC name is 1-(2-fluorobenzyl)-2,4,5-imidazolidinetrione . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a solid . It has a molecular weight of 222.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Evaluation
Research has been conducted on the synthesis of imidazolidinetrionylsaccharin derivatives, including compounds related to "1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione", through several reaction steps involving 1-methyl-urea and oxalyl chloride. These compounds were evaluated for their biological activities, including plant response, insect primary screening, and fungicide primary screening results, demonstrating the synthetic versatility and potential biological relevance of these derivatives (Jung et al., 2003).
Chemical Synthesis and Derivatives
Further studies reported the synthesis of imidazolidinetrione derivatives having imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, showcasing the chemical diversity and potential applications of these compounds in pharmacological and agrochemical fields (Lee et al., 2010).
Inhibition of Cholinergic Enzymes
A series of novel acetylcholinesterase and butyrylcholinesterase inhibitors, derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety, were synthesized. These compounds showed significant inhibitory activity on acetylcholinesterase, surpassing the standard drug rivastigmine, and were also promising inhibitors of butyrylcholinesterase. This research highlights the potential of imidazolidine-2,4,5-trione derivatives in developing treatments for diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Pejchal et al., 2011).
Corrosion Inhibition
An experimental and theoretical study evaluated imidazoline and its derivatives, including imidazolidine, as corrosion inhibitors in acid media. This study illustrates the application of imidazolidine derivatives in industrial contexts, where they can protect metals against corrosion, highlighting their practical significance beyond biological activities (Cruz et al., 2004).
Antibacterial and Antifungal Activities
Research into imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives synthesized from imidazolidinone derivatives has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of imidazolidine-2,4,5-trione derivatives in developing new antimicrobial agents (Ammar et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUSLQIJCGLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)
![(3R)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2604569.png)


![2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2604572.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2604574.png)


![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2604578.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)
![4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2604581.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)
![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)